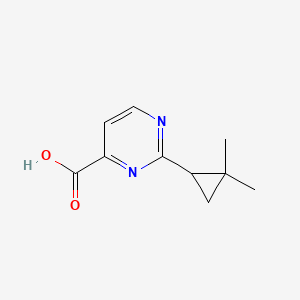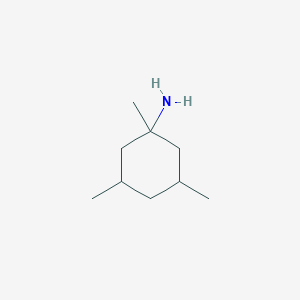
1,3,5-Trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3,3,5-trimethylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. This reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oximes, nitriles, and substituted cyclohexane compounds .
Scientific Research Applications
1,3,5-Trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexan-1-amine: A stereoisomer with similar structural properties.
Cyclohexanemethanamine: Another amine derivative of cyclohexane with different substitution patterns.
1,3,5-Trimethylcyclohexanol: An alcohol derivative with similar methyl group substitutions.
Uniqueness
1,3,5-Trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural configuration allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(2)6-9(3,10)5-7/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
PMNUOTQOFZGNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


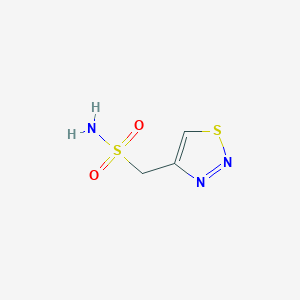
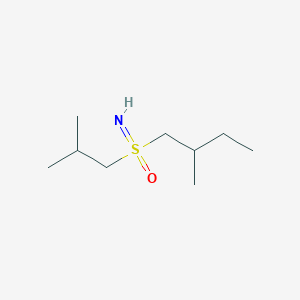
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
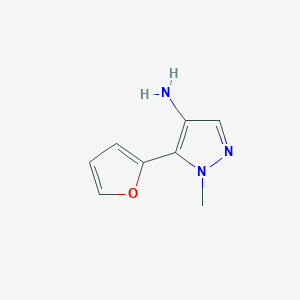

![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)



![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
